molecular formula C22H18Cl2N2O4 B3521302 5-CHLORO-N-[4-(5-CHLORO-2-METHOXYBENZAMIDO)PHENYL]-2-METHOXYBENZAMIDE

5-CHLORO-N-[4-(5-CHLORO-2-METHOXYBENZAMIDO)PHENYL]-2-METHOXYBENZAMIDE

Cat. No.: B3521302
M. Wt: 445.3 g/mol
InChI Key: SGFCLTWFEVCFAM-UHFFFAOYSA-N
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Description

5-CHLORO-N-[4-(5-CHLORO-2-METHOXYBENZAMIDO)PHENYL]-2-METHOXYBENZAMIDE is an organic compound known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its complex structure, which includes two methoxybenzamido groups and two chlorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-[4-(5-CHLORO-2-METHOXYBENZAMIDO)PHENYL]-2-METHOXYBENZAMIDE typically involves multiple steps. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-[4-(5-CHLORO-2-METHOXYBENZAMIDO)PHENYL]-2-METHOXYBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, acetyl chloride, and morpholine . The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazine hydrate can yield pyrazoline derivatives, while acetylation with acetyl chloride can produce N-acetyl analogues .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-CHLORO-N-[4-(5-CHLORO-2-METHOXYBENZAMIDO)PHENYL]-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-CHLORO-N-[4-(5-CHLORO-2-METHOXYBENZAMIDO)PHENYL]-2-METHOXYBENZAMIDE include:

Uniqueness

What sets this compound apart is its dual methoxybenzamido groups and chlorine atoms, which contribute to its unique chemical properties and biological activities. These structural features enable it to interact with a wide range of molecular targets, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

5-chloro-N-[4-[(5-chloro-2-methoxybenzoyl)amino]phenyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N2O4/c1-29-19-9-3-13(23)11-17(19)21(27)25-15-5-7-16(8-6-15)26-22(28)18-12-14(24)4-10-20(18)30-2/h3-12H,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFCLTWFEVCFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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